molecular formula C15H13BrN2O B13717831 (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol

(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B13717831
M. Wt: 317.18 g/mol
InChI Key: VBPUCAYOFVRCLL-UHFFFAOYSA-N
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Description

(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-nitroaniline with benzyl bromide in the presence of a base such as sodium hydroxide in acetone. This is followed by chlorosulfonation with chlorosulfonic acid and subsequent substitution reactions with ammonia derivatives in tetrahydrofuran (THF). The final step involves reduction with iron and hydrochloric acid, followed by cyclization with triphosgene in anhydrous THF .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • 5-Hydrosulfonyl-1H-benzo[d]imidazole
  • 2-(1H-imidazol-1-yl)ethyl-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)

Comparison: Compared to these similar compounds, (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

(1-benzyl-5-bromobenzimidazol-2-yl)methanol

InChI

InChI=1S/C15H13BrN2O/c16-12-6-7-14-13(8-12)17-15(10-19)18(14)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2

InChI Key

VBPUCAYOFVRCLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2CO

Origin of Product

United States

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